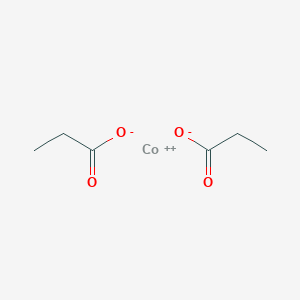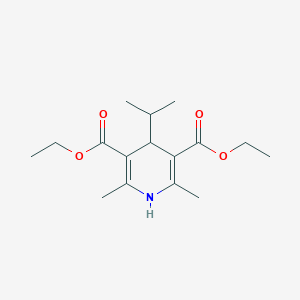
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester, also known as PID, is a chemical compound that has been widely studied for its potential applications in various scientific fields. PID is a colorless liquid that is soluble in most organic solvents and has a boiling point of 215°C.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester may have anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been shown to have anti-cancer effects in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has some limitations, including its high cost and limited availability in some regions. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester also has limited stability in aqueous solutions, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its derivatives, with improved yields and lower costs. Another area of interest is the development of new applications for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester in materials science, such as the synthesis of new MOFs with improved gas storage and separation properties. In medicinal chemistry, future research could focus on the development of new anti-inflammatory and anti-cancer agents based on the structure of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. Finally, further studies are needed to fully understand the mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be achieved through several methods, including the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and hydrochloric acid, followed by the addition of diethyl ether. Another method involves the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and acetic anhydride, followed by the addition of diethyl ether. Both methods yield high purity 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester with good yields.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
1539-32-8 |
|---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester |
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
diethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-20-15(18)13-10(5)17-11(6)14(12(13)9(3)4)16(19)21-8-2/h9,12,17H,7-8H2,1-6H3 |
Clé InChI |
WCAAIKAJAUMTSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



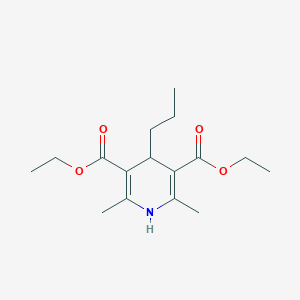
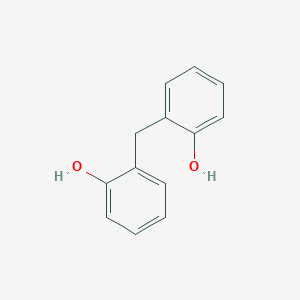
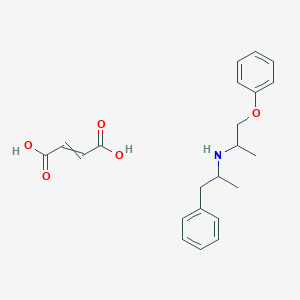
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)

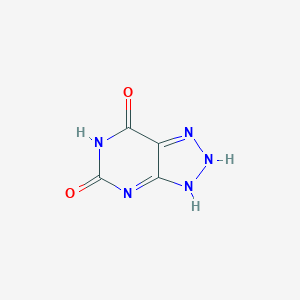

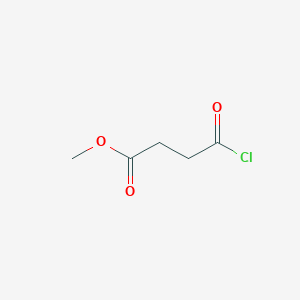
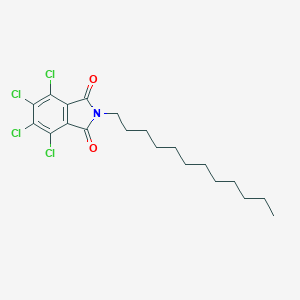

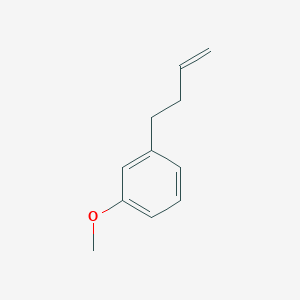
![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
